(2S,3S)-oxirane-2,3-dicarboxylic acid

Description

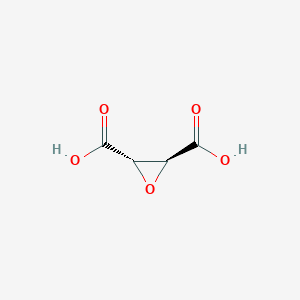

Structure

2D Structure

3D Structure

Properties

CAS No. |

17087-75-1 |

|---|---|

Molecular Formula |

C4H4O5 |

Molecular Weight |

132.07 g/mol |

IUPAC Name |

(2S,3S)-oxirane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |

InChI Key |

DCEMCPAKSGRHCN-LWMBPPNESA-N |

SMILES |

C1(C(O1)C(=O)O)C(=O)O |

Isomeric SMILES |

[C@H]1([C@H](O1)C(=O)O)C(=O)O |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Stereochemical Principles and Chiral Characterization

Elucidation of (2S,3S) Absolute Configuration

Determining the precise three-dimensional structure of a chiral molecule is a fundamental challenge in chemistry. For (2S,3S)-oxirane-2,3-dicarboxylic acid, a combination of advanced spectroscopic and chemical methods is employed to unambiguously assign the absolute configuration of its stereocenters.

Spectroscopy provides a powerful, non-destructive window into molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools. In the ¹H NMR spectrum, the key indicators for the trans stereochemistry are the signals for the two protons on the oxirane ring (H-2 and H-3). Their vicinal coupling constant (³J_HH) is characteristically small for a trans arrangement in a three-membered ring, typically in the range of 2-4 Hz. researchgate.netyoutube.comyoutube.com This small coupling value contrasts with the larger value expected for the cis isomer. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet far downfield (10-12 ppm). nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This 2D NMR technique is crucial for confirming spatial relationships. ROESY detects correlations between protons that are close to each other in space. For the (2S,3S) trans isomer, no ROESY cross-peak would be observed between the H-2 and H-3 protons, as they are on opposite faces of the ring and thus spatially distant. researchgate.net This absence of a correlation provides strong evidence for the trans configuration.

Mass Spectrometry (MS): Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation patterns. The molecular ion peak [M]⁺ would confirm the mass of the compound (132.07 g/mol ). nih.govchemscene.com The fragmentation of dicarboxylic acids typically involves characteristic losses of small molecules. Plausible fragmentation pathways include the loss of a water molecule ([M-18]⁺), a carboxyl group ([M-45]⁺), or sequential decarboxylation events. nih.govnih.govcdnsciencepub.com

UV-Visible Spectroscopy: this compound lacks significant chromophores that absorb light in the ultraviolet-visible range. Therefore, UV-Vis spectroscopy is not a primary technique for its detailed stereochemical elucidation.

| Technique | Observation | Interpretation for (2S,3S) Configuration |

|---|---|---|

| ¹H NMR | Small vicinal coupling constant (³J_H2,H3 ≈ 2-4 Hz) between oxirane protons. | Confirms the trans relationship of the protons, characteristic of the (2S,3S) isomer. |

| ROESY (2D NMR) | Absence of a cross-peak between H-2 and H-3. | Indicates that the oxirane protons are spatially distant, confirming the trans configuration. |

| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z = 132. Fragmentation includes losses of H₂O (m/z=114) and COOH (m/z=87). | Confirms molecular formula and provides a fragmentation fingerprint. |

Derivatization is a chemical strategy used to determine the absolute configuration of a chiral molecule. The process involves reacting the enantiomeric mixture with a single, pure enantiomer of a second chiral compound (a chiral derivatizing agent) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and analyzed by techniques like HPLC or NMR.

The general steps for this strategy are outlined below:

Activation: The carboxylic acid groups of the oxirane are activated using a coupling agent (e.g., a carbodiimide).

Derivatization: The activated acid is reacted with a chiral nucleophile of known configuration (e.g., (R)-1-phenylethylamine). This reaction creates a pair of diastereomeric diamides.

Analysis: The resulting diastereomeric mixture is analyzed. Using HPLC with a standard (achiral) column, the two diastereomers will exhibit different retention times. By comparing these to a known standard or using empirical rules, the absolute configuration of the original dicarboxylic acid can be deduced.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Reaction of the dicarboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine) and a coupling agent. | To convert the enantiomers into a mixture of diastereomers. |

| 2 | Separation of the diastereomers using standard chromatography (e.g., HPLC). | Diastereomers have different physical properties and can be separated on an achiral stationary phase. |

| 3 | Analysis of the separated products. | The elution order or spectroscopic properties of the diastereomers allow for the assignment of the absolute configuration of the original acid. |

Investigation of Enantiomeric Purity and Optical Activity in Chiral Transformations

This compound is a chiral molecule and is therefore optically active, meaning it rotates the plane of polarized light. ontosight.ai Its enantiomer, (2R,3R)-oxirane-2,3-dicarboxylic acid, will rotate light by an equal magnitude but in the opposite direction. A 50:50 mixture of these two enantiomers is a racemic mixture, which is optically inactive.

The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of how much one enantiomer is present in excess of the other. This is a critical parameter in asymmetric synthesis.

Polarimetry: This technique measures the optical rotation of a chiral compound. The specific rotation ([α]) is a characteristic physical property measured under standard conditions of concentration, path length, solvent, and temperature. masterorganicchemistry.com A non-zero measured rotation confirms the presence of a net excess of one enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation. The ratio of the areas of the two resulting peaks directly corresponds to the ratio of the enantiomers in the mixture, from which the e.e. can be precisely calculated.

Control and Analysis of Diastereoselectivity in Related Chemical Transformations

The synthesis of this compound involves chemical transformations where control of stereochemistry is crucial. This compound has a diastereomer, the cis-oxirane-2,3-dicarboxylic acid, which is a meso compound (achiral despite having two stereocenters). The selective formation of the desired trans diastereomer over the cis diastereomer is known as diastereoselectivity.

The diastereoselectivity in the synthesis of this epoxide is typically controlled by the geometry of the starting alkene in a stereospecific epoxidation reaction. saskoer.ca

Synthesis from Fumaric Acid: The epoxidation of fumaric acid (which has trans geometry) with a peroxy acid (like m-CPBA) proceeds via a concerted mechanism where the oxygen atom is added to one face of the double bond. This process preserves the original stereochemistry of the substituents, resulting in the formation of trans-epoxysuccinic acid, the racemic mixture of (2S,3S)- and (2R,3R)-oxirane-2,3-dicarboxylic acid. electronicsandbooks.comacs.org

Synthesis from Maleic Acid: In contrast, the epoxidation of maleic acid (which has cis geometry) results in the formation of cis-epoxysuccinic acid, the meso diastereomer. electronicsandbooks.com

Therefore, the control of diastereoselectivity is achieved by selecting the appropriate starting material. The reaction is highly diastereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product.

| Starting Alkene | Alkene Geometry | Epoxidation Product | Product Stereochemistry |

|---|---|---|---|

| Fumaric Acid | trans | (±)-trans-Epoxysuccinic acid | Diastereomerically pure trans |

| Maleic Acid | cis | cis-Epoxysuccinic acid | Diastereomerically pure cis (meso) |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches to the Oxirane Core

Asymmetric synthesis provides a powerful toolkit for the enantioselective production of chiral molecules from prochiral precursors. Various strategies have been developed to induce chirality during the formation of the oxirane ring.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols, utilizing a catalyst generated from titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. magtech.com.cntandfonline.comwikipedia.org The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation. tandfonline.com

While highly effective for allylic alcohols, the direct Sharpless epoxidation of fumaric acid or its simple esters is not a standard application of this methodology. The classic Sharpless epoxidation requires the presence of an allylic hydroxyl group to coordinate to the titanium center, which directs the epoxidation and induces enantioselectivity. magtech.com.cnwikipedia.org Fumaric acid and its derivatives are electron-deficient alkenes and lack the requisite allylic alcohol functionality for a conventional Sharpless epoxidation.

However, the principles of the Sharpless epoxidation can be applied to appropriately functionalized precursors. For instance, if fumaric acid were converted to a precursor containing an allylic alcohol moiety, this method could be employed. The general mechanism involves the formation of a chiral titanium-tartrate-hydroperoxide complex that delivers the oxygen atom to one face of the double bond of the coordinated allylic alcohol. tandfonline.comnih.gov

Table 1: Key Components of the Sharpless Asymmetric Epoxidation

| Component | Function |

| Titanium tetra(isopropoxide) | Catalyst precursor |

| Diethyl tartrate (DET) | Chiral ligand |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |

| Allylic alcohol | Substrate with directing group |

For electron-deficient alkenes like fumaric acid derivatives, alternative strategies for asymmetric induction are necessary. One common approach involves the use of a chiral catalyst that can differentiate between the two faces of the double bond. These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the epoxide.

Another strategy is nucleophilic epoxidation, where a chiral nucleophile attacks the double bond, followed by intramolecular ring closure to form the epoxide. The stereochemistry is controlled by the chiral nucleophile.

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed.

In the context of synthesizing (2S,3S)-oxirane-2,3-dicarboxylic acid, a chiral auxiliary could be attached to one or both of the carboxyl groups of fumaric acid. A prominent example of a chiral auxiliary is the Evans oxazolidinone. dalalinstitute.comnih.gov The acylated Evans auxiliary can direct the stereoselective addition of various reagents. While typically used for alkylation and aldol (B89426) reactions, the principles of using such auxiliaries to control facial selectivity could be adapted for epoxidation. The bulky auxiliary would shield one face of the double bond, directing the epoxidizing agent to the opposite face.

Asymmetric catalysts, on the other hand, can induce chirality without being covalently bonded to the substrate. For the epoxidation of electron-deficient olefins, chiral catalysts based on metals like chromium-salen complexes have been shown to be effective. rsc.org These catalysts can activate the oxidizing agent and control the approach of the substrate to deliver the oxygen atom stereoselectively.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. |

| Asymmetric Catalyst | A chiral substance that accelerates a chemical reaction to produce a chiral product without being consumed. |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. mdpi.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. mdpi.com

Enzymes, particularly monooxygenases, are capable of catalyzing the epoxidation of alkenes with high stereoselectivity. nih.govresearchgate.net These enzymes often utilize molecular oxygen as the oxidant and a cofactor such as NADH or NADPH. nih.gov The direct enzymatic epoxidation of fumaric acid to this compound would be an attractive and environmentally friendly synthetic route. While specific monooxygenases that perform this exact transformation are not widely reported in the readily available literature, the broad substrate scope of some monooxygenases suggests this is a plausible approach. The enzyme's active site would provide the chiral environment necessary to control the stereochemical outcome of the epoxidation.

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. mdpi.comresearchgate.net Lipases are a class of enzymes commonly used for the kinetic resolution of racemic esters via hydrolysis. nih.govmdpi.comnih.gov

For the synthesis of this compound, a racemic mixture of a dialkyl ester of oxirane-2,3-dicarboxylic acid could be subjected to enzymatic hydrolysis. A lipase (B570770) could selectively hydrolyze one of the enantiomers, for instance, the (2R,3R)-ester, to the corresponding dicarboxylic acid, leaving the desired (2S,3S)-ester unreacted. nih.govnih.gov The unreacted ester can then be separated from the diacid and hydrolyzed under non-enzymatic conditions to yield the enantiomerically pure this compound. The success of this method depends on the enantioselectivity of the chosen lipase for the specific substrate.

Table 3: Enzymes in the Synthesis of Chiral Epoxides

| Enzyme Class | Application |

| Monooxygenases | Direct enantioselective epoxidation of alkenes. |

| Lipases | Kinetic resolution of racemic epoxide esters via enantioselective hydrolysis. |

| Epoxide Hydrolases | Kinetic resolution of racemic epoxides via enantioselective hydrolysis to diols. youtube.com |

Biocatalytic Amide Bond Formation and Substrate Scope Investigations

The synthesis of amide bonds is a cornerstone of medicinal and materials chemistry, and biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods. rsc.org Enzymes such as lipases, acylases, and engineered ATP-dependent enzymes are increasingly employed for their ability to form amides under mild, aqueous conditions, often obviating the need for protective groups. nih.govresearchgate.net

While specific literature detailing the biocatalytic amidation of this compound is nascent, the principles of enzymatic catalysis can be extended to this substrate. A promising approach involves the use of tailored enzymes like a truncated carboxylic acid reductase (CARmm-A), which has demonstrated high selectivity for amide bond formation over competing esterification, even in the presence of multiple alcohol functionalities. nih.gov This method, which proceeds via an acyl-phosphate intermediate, could be applied to the dicarboxylic acid, allowing for sequential or simultaneous coupling with various amine nucleophiles.

The substrate scope of such biocatalytic reactions is generally broad. researchgate.net It is anticipated that a range of primary and secondary amines, including aliphatic, aromatic, and functionalized amines, could be successfully coupled to the this compound scaffold. Key to expanding the synthetic utility would be investigating the enzyme's tolerance for the oxirane ring and its ability to differentiate between the two carboxylic acid groups for selective mono-amidation. The development of such a process would provide a green pathway to novel chiral amides with potential applications in pharmaceuticals and advanced materials. nih.gov

Diversification through Derivatization and Functionalization

The dicarboxylic acid moiety of the parent compound serves as a versatile handle for extensive chemical modification, enabling the synthesis of diverse derivatives for various applications.

Synthesis of Ester Derivatives (e.g., Dimethyl, Diethyl Esters)

Esterification of the carboxylic acid groups is a fundamental transformation that enhances the compound's solubility in organic solvents and modifies its reactivity, making it a more versatile intermediate for subsequent reactions. The synthesis of diesters like dimethyl and diethyl (2S,3S)-oxirane-2,3-dicarboxylate is typically straightforward. ontosight.aiontosight.ai

The diethyl ester, for instance, can be synthesized by reacting this compound with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai These ester derivatives, particularly the diethyl ester, are valuable chiral building blocks. ontosight.ai They are used in the synthesis of more complex molecules where the stereochemistry imparted by the (2S,3S) configuration is critical for the biological activity of the final product. ontosight.ai The epoxide ring in these esters remains reactive and available for stereoselective ring-opening reactions. ontosight.ai

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2S,3S)-Dimethyl oxirane-2,3-dicarboxylate | 73889-79-9 | C6H8O5 | 160.12 |

| Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | 73890-18-3 | C8H12O5 | 188.18 |

Formation of Amide Derivatives for Structure-Activity Exploration

The conversion of the carboxylic acid groups to amides is a key strategy for exploring structure-activity relationships (SAR). nih.govmdpi.com Amide derivatives introduce hydrogen bond donors and acceptors, which can significantly influence a molecule's interaction with biological targets like enzymes or receptors. ontosight.airsc.org By systematically varying the amine component used for amidation, chemists can probe the structural requirements for biological activity.

Starting from this compound, a library of diamides can be generated. This process involves the coupling of two equivalents of an amine, or sequentially with two different amines, using standard peptide coupling reagents or by converting the carboxylic acids to more reactive acyl chlorides. The resulting derivatives, which feature a stereochemically defined oxirane core flanked by variable amide functionalities, are valuable for identifying new therapeutic leads. ontosight.ai The rigid oxirane backbone constrains the orientation of the amide substituents, which can be advantageous for achieving high-affinity binding to a biological target.

Construction of Peptidomimetic Scaffolds and Aza-Analogs

The rigid, stereochemically defined structure of this compound makes it an excellent scaffold for the construction of peptidomimetics—molecules that mimic the structure and function of peptides. diva-portal.org By functionalizing the two carboxylic acid groups with amino acids or other organic moieties, the oxirane core can serve as a conformational constraint, mimicking peptide turns or loops. nih.govresearchgate.net This strategy is widely used in drug discovery to create more stable and orally bioavailable alternatives to therapeutic peptides. cam.ac.uk

Furthermore, the oxygen atom of the oxirane can be replaced with a nitrogen atom to create aza-analogs, specifically aziridine-2,3-dicarboxylic acid derivatives. ru.nl Aziridines are isoelectronic with epoxides but have different chemical properties and can offer unique biological activities. The synthesis of these aza-analogs often starts from chiral precursors like diethyl tartrate, which shares the same stereochemical heritage as the target oxirane. ru.nl These aziridine-based scaffolds provide an alternative geometric and electronic profile for peptidomimetic design.

Ring-Opening Reactions and Subsequent Transformations of the Oxirane Moiety

The high ring strain of the oxirane moiety makes it susceptible to ring-opening reactions, a feature that is central to its utility as a synthetic intermediate.

Nucleophilic Attack and Mechanistic Elucidation

The oxirane ring of this compound and its derivatives readily undergoes ring-opening upon attack by a wide range of nucleophiles. nih.govmdpi.com This reaction typically proceeds via a concerted SN2 mechanism. chemistrysteps.comrsc.org Key features of this transformation include:

Stereochemistry : The nucleophile attacks one of the carbon atoms of the epoxide from the side opposite the C-O bond. This backside attack results in an inversion of stereochemistry at the center of attack, leading to products with a trans or anti-relationship between the nucleophile and the newly formed hydroxyl group. chemistrysteps.com

Regioselectivity : In symmetrically substituted epoxides like these, the attack can occur at either carbon atom. For unsymmetrical derivatives, strong nucleophiles under neutral or basic conditions preferentially attack the less sterically hindered carbon atom. chemistrysteps.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comnih.gov

A well-documented example is the ring-opening of a related epoxysuccinate with an azide (B81097) nucleophile (e.g., from azidotrimethylsilane) to give an azido-hydroxysuccinate derivative. orgsyn.org Theoretical studies using density functional theory (DFT) have further elucidated the mechanism, confirming that the reaction is a general acid-catalyzed nucleophilic substitution that proceeds through a concerted SN2 pathway with a significant reaction barrier and a large negative reaction energy, indicating an irreversible process. rsc.org This reactivity allows for the stereospecific introduction of two different functional groups, making the oxirane a powerful tool for chiral synthesis.

Aminolysis Reactions and Analysis of Stereoselectivity

The aminolysis of this compound and its esters involves the nucleophilic ring-opening of the epoxide by an amine. This reaction is a specific example of the broader class of nucleophilic additions to epoxides and is governed by well-established principles of stereochemistry.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the oxirane ring. Due to the trans configuration of the starting material, the amine must approach from the side opposite to the C-O bond of the epoxide ring. This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom that is attacked.

Given the symmetrical nature of the (2S,3S)-oxirane-2,3-dicarboxylate substrate, nucleophilic attack is equally probable at either the C2 or C3 position under neutral or basic conditions. Regardless of the site of attack, the stereochemical outcome is predictable. The trans-epoxide stereospecifically yields an anti-amino alcohol. For instance, the aminolysis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate with a generic amine (RNH₂) would lead to the formation of a diethyl (2S,3R)-2-alkylamino-3-hydroxysuccinate.

The stereoselectivity of this reaction is high, with the inversion of configuration being a hallmark of the SN2 pathway. The rigidity of the three-membered ring and the defined stereocenters of the starting material ensure that the product's stereochemistry is directly controlled by the reaction mechanism.

Table 1: Stereochemical Outcome of Aminolysis on a (2S,3S)-oxirane-2,3-dicarboxylate Derivative

| Reactant | Nucleophile | Mechanism | Key Stereochemical Feature | Product |

|---|---|---|---|---|

| Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | Amine (e.g., RNH₂) | SN2 | Backside attack leading to inversion of configuration | Diethyl (2S,3R)-2-alkylamino-3-hydroxysuccinate (anti product) |

Conversion to Aziridine-2,3-dicarboxylic Acid Derivatives

The conversion of this compound derivatives into their corresponding aziridine (B145994) analogues is a valuable transformation, as aziridines are important nitrogen-containing heterocycles. nih.gov This synthesis can be achieved through a stereospecific two-step process starting from the diethyl ester of the epoxide. researchgate.net

The first step involves the ring-opening of the epoxide with an azide nucleophile, typically using trimethylsilyl (B98337) azide (TMS-N₃). This reaction follows the SN2 pathway described previously, resulting in an anti-azido alcohol. Specifically, reacting diethyl (2R,3R)-oxirane-2,3-dicarboxylate (the enantiomer of the target compound's ester) yields the corresponding anti-3-azido-2-hydroxysuccinate derivative. researchgate.net

Subsequent hydrolysis of the ester groups with a base like lithium hydroxide, followed by acidification, yields the final (2S,3S)-aziridine-2,3-dicarboxylic acid. researchgate.net

Table 2: Two-Step Synthesis of (2S,3S)-Aziridine-2,3-dicarboxylic Acid

| Step | Description | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Ring-Opening | Trimethylsilyl azide (TMS-N₃) in DMF | anti-3-azido-2-hydroxysuccinate | High |

| 2 | Reductive Cyclization and Hydrolysis | i) Triphenylphosphine (PPh₃) in DMF ii) LiOH, then H⁺ | (2S,3S)-Aziridine-2,3-dicarboxylic acid | Good (e.g., 70-75%) researchgate.net |

Regioselective and Stereoselective Aspects of Ring Opening Reactions

The ring-opening of this compound is a stereospecific process. For symmetrically substituted epoxides like this one, regioselectivity is not a factor as the two carbon atoms of the ring are chemically equivalent. However, the stereochemical outcome is highly controlled.

Under basic or neutral conditions, the reaction with a strong nucleophile (e.g., RO⁻, N₃⁻, RNH₂) invariably proceeds through an SN2 mechanism. magtech.com.cn The nucleophile attacks one of the carbon atoms from the face opposite the oxygen atom, leading to inversion of configuration at that center. This results in the exclusive formation of the anti-addition product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the molecule's plane.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. For a symmetrically substituted epoxide, the SN2-like attack at either carbon remains the dominant pathway, again leading to the anti-diol derivative. The key principle is that the trans stereochemistry of the starting epoxide dictates the formation of an anti product, preserving the stereochemical information.

Table 3: Stereoselectivity in Ring-Opening of Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

| Reaction Conditions | Nucleophile (Nu⁻) | Mechanism | Stereochemical Product |

|---|---|---|---|

| Basic/Neutral | Strong (e.g., N₃⁻, R₂NH) | SN2 | anti-adduct (inversion of configuration) |

| Acidic | Weak (e.g., H₂O, ROH) | SN2-like | anti-adduct (inversion of configuration) |

Oxidation and Reduction Pathways Involving the Dicarboxylic Acid Moieties

The reactivity of the dicarboxylic acid functional groups in this compound is distinct from that of the epoxide ring.

Oxidation: The carboxylic acid groups are at a high oxidation state (+3 for the carbonyl carbon) and are generally resistant to further oxidation under standard laboratory conditions. Strong oxidizing agents would likely lead to the degradation of the molecule, cleaving the C-C bonds rather than selectively oxidizing the carboxyl groups further. Therefore, oxidation pathways for the dicarboxylic acid moieties are not synthetically useful.

Reduction: In contrast, the carboxylic acid groups can be readily reduced. This transformation requires a powerful reducing agent, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uk The reagent of choice is typically Lithium Aluminium Hydride (LiAlH₄). byjus.commasterorganicchemistry.com

The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps. First, an acid-base reaction occurs where the acidic proton of the carboxyl group reacts with the hydride to liberate hydrogen gas and form a lithium carboxylate salt. masterorganicchemistry.com Subsequent hydride transfers reduce the carboxylate to a primary alcohol. In the case of this compound, both carboxyl groups would be reduced to hydroxymethyl (-CH₂OH) groups, yielding the corresponding diol.

It is important to note that LiAlH₄ can also reduce the epoxide ring itself to an alcohol. byjus.com Therefore, treatment of this compound with excess LiAlH₄ would likely result in the reduction of both carboxylic acid groups and the concurrent opening of the epoxide ring, leading to a triol product. The reaction must be performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup to protonate the resulting alkoxides and yield the final alcohol products. chemguide.co.uk

Table 4: Reduction of this compound

| Functional Group | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Dicarboxylic Acid | Lithium Aluminium Hydride (LiAlH₄) | 1) Anhydrous Ether/THF 2) Acidic Workup | Diol (-CH₂OH) |

Mechanistic Studies of Reactivity and Selectivity

Elucidating Reaction Mechanisms of the Oxirane Ring

The reactivity of (2S,3S)-oxirane-2,3-dicarboxylic acid is dominated by the opening of the strained oxirane ring. This process is susceptible to both acid and base catalysis and generally proceeds via a nucleophilic substitution mechanism. libretexts.orgresearchgate.net

Under acidic conditions, the reaction mechanism begins with the protonation of the epoxide oxygen, which creates a better leaving group. youtube.comkhanacademy.org This is followed by a nucleophilic attack on one of the epoxide carbons. The reaction has characteristics of both SN1 and SN2 pathways. libretexts.org Positive charge begins to build on the carbon atoms as the carbon-oxygen bond weakens, favoring attack at the carbon that can best stabilize this partial positive charge. libretexts.orgkhanacademy.org For this compound, both carbons are secondary and electronically similar, meaning regioselectivity depends heavily on the specific catalyst and reaction conditions. The result of acid-catalyzed hydrolysis is a trans-1,2-diol. libretexts.org

In basic or nucleophilic conditions, the ring-opening occurs via a classic SN2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide, forcing the ring to open. This attack occurs from the side opposite the C-O bond, resulting in an inversion of stereochemistry at the site of attack. The high ring strain of the epoxide helps to drive the reaction forward, even though the alkoxide is typically a poor leaving group. libretexts.org

A highly specific example of this reactivity is found in biocatalysis. Enzymes such as cis-epoxysuccinate hydrolase (CESH) catalyze the asymmetric hydrolysis of the related compound, cis-epoxysuccinate, to produce enantiomerically pure tartaric acid. mdpi.com These enzymes demonstrate remarkable stereoselectivity and regioselectivity, fixing the substrate in a precise orientation within the active site to ensure attack at only one specific carbon, leading to a single enantiomeric product with nearly 100% enantiomeric excess. mdpi.com The mechanism for CESH is a one-step process, distinct from the two-step mechanism of many other epoxide hydrolases. mdpi.com

The table below summarizes the key features of acid- and base-catalyzed ring-opening mechanisms applicable to the oxirane ring.

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Initial Step | Protonation of the epoxide oxygen. youtube.comkhanacademy.org | Direct nucleophilic attack on an epoxide carbon. libretexts.org |

| Reaction Type | SN1/SN2 hybrid. libretexts.org | SN2. libretexts.org |

| Intermediate | Partial carbocation character on epoxide carbons. khanacademy.org | Tetrahedral transition state. |

| Stereochemistry | Inversion of configuration at the carbon being attacked. | Inversion of configuration at the carbon being attacked. libretexts.org |

| Product (from H₂O) | trans-diol. libretexts.org | trans-diol. libretexts.org |

Investigating Stereoselectivity and Diastereoselectivity in Complex Reactions

Stereoselectivity, the preference for the formation of one stereoisomer over another, is a critical aspect of the chemistry of this compound. masterorganicchemistry.com As a chiral starting material, it allows for the synthesis of complex molecules with multiple stereocenters. The inherent stereochemistry of the molecule dictates the stereochemical outcome of its reactions.

Reactions involving this compound are inherently stereoselective because the starting material is a single enantiomer. When a nucleophile attacks the epoxide ring, it can theoretically attack either C2 or C3. Since the SN2 mechanism involves a backside attack that inverts the stereochemistry at the center of attack, the two possible products will be diastereomers of each other. libretexts.org

For example, the reaction of this compound with a nucleophile (Nu⁻) can lead to two different diastereomeric products, as shown below. The regioselectivity of the nucleophilic attack (i.e., whether it attacks C2 or C3) determines which diastereomer is formed as the major product. This selectivity can be influenced by steric factors, electronic effects, and the choice of catalyst.

| Attack Position | Initial Carbon Configuration | Final Carbon Configuration | Product Stereochemistry |

| C2 | S | R (inverted) | (2R,3S)-2-Nu-3-hydroxy-succinic acid |

| C3 | S | R (inverted) | (2S,3R)-2-hydroxy-3-Nu-succinic acid |

Such diastereoselective reactions are fundamental in organic synthesis, allowing for the construction of specific stereoisomers required for applications in pharmaceuticals and materials science. ontosight.airesearchgate.net The principles of stereospecificity, where stereoisomeric starting materials yield products that are also stereoisomers, are central to utilizing this compound as a chiral building block. masterorganicchemistry.commasterorganicchemistry.com

Understanding the Role of Catalyst Design in Asymmetric Transformations

Catalyst design plays a pivotal role in controlling the outcome of reactions involving this compound. monash.edu Catalysts can influence both the rate and, more importantly, the selectivity (regio- and stereoselectivity) of the oxirane ring-opening.

Biocatalysis: Enzymes represent the pinnacle of catalyst design through natural evolution. As mentioned, cis-epoxysuccinate hydrolases (CESHs) provide a model for how a catalyst can achieve perfect stereoselectivity in the hydrolysis of an epoxysuccinate substrate. mdpi.com The enzyme's active site is structured to bind the substrate in a single, precise orientation, exposing only one of the two epoxide carbons to the catalytic residues and a water molecule. mdpi.com This precise positioning is responsible for the enzyme's high stereoselectivity. mdpi.com

| Catalyst Feature | Role in Selectivity |

| Chiral Active Site | Creates a specific binding pocket that recognizes only one enantiomer of a substrate. |

| Substrate Positioning | Fixes the substrate in an exact orientation for the reaction. mdpi.com |

| Specific Catalytic Residues | Activates the substrate and the nucleophile for a specific reaction pathway. |

| High Selectivity | Leads to products with very high enantiomeric or diastereomeric purity. mdpi.com |

Chemical Catalysis: In synthetic chemistry, the rational design of chiral catalysts, particularly Lewis acids, is crucial for achieving asymmetric transformations. monash.edunih.gov For a substrate like this compound, a chiral Lewis acid catalyst can coordinate to the epoxide oxygen. This activation makes the epoxide carbons more electrophilic. By creating a chiral environment around the substrate, the catalyst can sterically hinder one face of the epoxide or one of the electrophilic carbons, thereby directing the incoming nucleophile to attack at a specific position and from a specific trajectory. This catalyst-controlled regioselectivity and stereoselectivity are essential for synthesizing the desired diastereomer in high purity. acs.org

Computational Approaches to Reaction Mechanisms and Transition State Analysis (e.g., DFT Calculations)

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to observe experimentally. mit.edu Density Functional Theory (DFT) is a widely used method to model reactions involving compounds like this compound. nih.govresearchgate.net

DFT calculations can be used to map the entire potential energy surface of a reaction. This allows researchers to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products. researchgate.net

Calculate Energies: Compute the relative free energies of different species along the reaction pathway. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. nih.gov

Analyze Transition States: The transition state is the fleeting, high-energy structure at the peak of the reaction energy profile. mit.edu By analyzing its geometry, chemists can gain insight into how bonds are formed and broken. For epoxide ring-opening, DFT can help distinguish between SN1-like and SN2-like transition states. nih.gov

Predict Selectivity: By calculating the activation energies for the pathways leading to different stereoisomers, it is possible to predict which product will be favored. Small differences in activation energy can lead to large differences in product ratios. nih.gov DFT-supported studies can shed light on the origins of stereoselectivity in catalyzed reactions. nih.gov

The table below outlines key aspects of reaction mechanisms that can be investigated using computational methods.

| Computational Analysis | Mechanistic Insight Provided |

| Transition State Search | Identifies the structure and energy of the reaction's highest energy point. mit.edunih.gov |

| Energy Profile Mapping | Elucidates the step-by-step pathway from reactants to products, including any intermediates. |

| Solvent Modeling | Assesses the influence of the solvent on reaction energies and mechanism. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and bond characteristics in the transition state. |

| Vibrational Frequency Analysis | Confirms that a calculated structure is a true minimum (reactant, product) or a transition state (one imaginary frequency). nih.gov |

These computational approaches are invaluable for rationalizing observed reactivity and selectivity, and for the predictive design of new catalysts and reactions. monash.edunih.gov

Applications in Complex Chemical Synthesis and Materials Research

Utilization as a Chiral Building Block in Natural Product Synthesis

The defined stereochemistry of (2S,3S)-oxirane-2,3-dicarboxylic acid makes it an excellent starting material from the chiral pool for the synthesis of complex natural products. Its most notable application is in the biosynthesis and synthetic preparation of E-64, a potent and widely studied natural product inhibitor of cysteine proteases.

E-64 Biosynthesis: Recent research has elucidated the biosynthetic pathway of E-64 in fungi, such as Aspergillus japonicus. The pathway commences with the epoxidation of fumaric acid to form the (2S,3S)-trans-epoxysuccinic acid "warhead". nih.govbiorxiv.org This crucial step is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase. Following its formation, the epoxysuccinic acid undergoes two sequential amide bond formations: first with an L-amino acid (like L-leucine) and then with an amine (like agmatine), catalyzed by an ATP-grasp enzyme and an amide bond synthetase, respectively. biorxiv.orgresearchgate.net The absolute structure of E-64 was confirmed to be N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl]-agmatine. tandfonline.com

This biosynthetic role highlights the significance of this compound as a fundamental chiral unit upon which the more complex structure of the natural product is built. Synthetic chemists have adopted this natural strategy, using the epoxysuccinic acid moiety as a key component to construct E-64 and its derivatives. researchgate.nettandfonline.com

Table 1: Key Steps in the Biosynthesis of E-64

| Step | Precursor(s) | Enzyme Class | Product | Role of this compound |

| 1 | Fumaric acid | Oxygenase | (2S,3S)-trans-epoxysuccinic acid | Product/Chiral Building Block |

| 2 | (2S,3S)-t-ES, L-Leucine | ATP-grasp enzyme | N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucine | Reactant/Scaffold |

| 3 | Product from Step 2, Agmatine | Amide bond synthetase | E-64 | Incorporated Core Structure |

Intermediate in the Synthesis of Optically Active Compounds

Beyond its role in the total synthesis of E-64, this compound and its esters are valuable intermediates for synthesizing a variety of other optically active compounds. The strained epoxide ring is susceptible to nucleophilic attack, allowing for diastereoselective ring-opening reactions that generate new stereocenters with high fidelity.

A common synthetic precursor is diethyl (2S,3S)-oxirane-2,3-dicarboxylate, which can be prepared from the readily available diethyl-D-tartrate. stanford.edu This chiral intermediate can undergo reactions with various nucleophiles. For example, its reaction with amines or the carboxylates of amino acids is a key step in building the peptide-like side chains of protease inhibitors. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to a trans-opening of the ring and the formation of a hydroxyl group and a new carbon-nucleophile bond, all while retaining the original stereochemistry.

This strategy is foundational for creating libraries of E-64 analogues, where different amino acids or amines are used to probe the structural requirements for protease inhibition. cell.com The (2S,3S)-epoxysuccinyl moiety acts as a reliable scaffold, ensuring the correct spatial orientation of the side chains in the final optically active products.

Precursors for the Construction of Advanced Organic Frameworks

The use of chiral organic molecules as linkers for the synthesis of metal-organic frameworks (MOFs) is a burgeoning field of materials science, as it allows for the construction of homochiral frameworks with potential applications in enantioselective separations and asymmetric catalysis. rsc.org Dicarboxylic acids are among the most common organic linkers used to build these porous, crystalline materials. rsc.org

This compound represents a potential, highly functionalized chiral linker. Its C2 symmetry and defined stereocenters could, in principle, be used to direct the assembly of chiral MOFs. The carboxylic acid groups can coordinate to metal ions or clusters, while the rigid oxirane ring provides a stereochemically constrained spacer. While specific MOFs constructed directly from this compound are not yet widely reported in the literature, its structural motifs are highly relevant. The development of synthetic methods to incorporate such chiral building blocks is an active area of research, often involving post-synthetic modification of an existing framework with a chiral molecule. epa.govttu.edu Therefore, this compound stands as a promising precursor for the future design of novel, chiral, and functional advanced organic frameworks.

Role in Peptidomimetic Design and Scaffold Derivatization

One of the most significant applications of this compound is in the field of peptidomimetic design, particularly for the development of enzyme inhibitors. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as stability against enzymatic degradation.

The epoxysuccinyl unit derived from this compound serves as an excellent scaffold for creating irreversible inhibitors of cysteine proteases. acs.orgdovepress.com In these designs, the epoxysuccinyl group is attached to a short peptide sequence that directs the inhibitor to the active site of a target protease, such as cathepsin B, cathepsin L, or papain. nih.gov

The mechanism of inhibition involves the peptide portion of the molecule binding to the enzyme's active site, which positions the electrophilic epoxide ring near the nucleophilic thiol group of the active site cysteine residue. A covalent thioether bond is formed, resulting in the irreversible inactivation of the enzyme. nih.gov The stereochemistry of the oxirane is crucial for the inhibitory activity.

Derivatization of the carboxylic acid groups and the attached peptide sequence allows for the fine-tuning of inhibitor potency and selectivity. nih.gov For instance, compounds like CA-030 and CA-074, which are derivatives of this compound, have been developed as highly potent and specific inhibitors of cathepsin B. dovepress.com This strategy has led to the creation of a large family of peptidyl epoxides as powerful tools for studying the function of cysteine proteases. cell.com

Table 2: Examples of Peptidomimetic Cysteine Protease Inhibitors Derived from this compound

| Compound Name | Peptide Moiety | Target Protease(s) | Inhibition Type |

| E-64 | -Leu-agmatine | Broad-spectrum (Papain, Calpain, Cathepsins) | Irreversible |

| CA-030 | -Ile-Pro | Cathepsin B (selective) | Irreversible |

| CA-074 | -Ile-Pro | Cathepsin B (selective) | Irreversible |

| DCG-04 | -Leu-(affinity tags) | Broad-spectrum cysteine proteases | Irreversible |

Biological Relevance and Mechanistic Interrogations

Molecular Interactions with Biological Macromolecules and Enzymes

(2S,3S)-oxirane-2,3-dicarboxylic acid is a stereospecific compound whose three-dimensional structure is crucial for its biological interactions. ontosight.ai The core of its reactivity lies in the electrophilic nature of the epoxide ring. This structural feature makes it an ideal platform for the design of chemical probes aimed at covalently labeling and studying specific enzymes, most notably human cysteine cathepsins. nih.gov

Derivatives of this compound are designed to interact with enzymes by incorporating additional recognition elements. These elements, typically peptide-like chains, guide the molecule to the active site of a target enzyme. ontosight.ainih.gov Once positioned, the oxirane ring is susceptible to nucleophilic attack by residues within the enzyme's active site, leading to the formation of a stable, covalent bond. This targeted and irreversible interaction underpins the function of these compounds as potent enzyme inhibitors. wikipedia.orgplos.org The specificity of the interaction is largely determined by the nature of the side chains attached to the epoxysuccinyl core, which engage with the enzyme's substrate-binding subsites (S-subsites). nih.gov

Function as Enzyme Inhibitors and Substrates

The primary biological function investigated for this compound and its derivatives is that of enzyme inhibition. The epoxysuccinyl moiety acts as an electrophilic trap for nucleophilic residues in enzyme active sites, leading to irreversible inactivation. wikipedia.orgplos.org

Derivatives of this compound are renowned as potent, irreversible inhibitors of a wide range of cysteine proteases. wikipedia.org The most extensively studied derivative is E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), which demonstrates broad-spectrum activity against papain-like cysteine proteases, including mammalian cathepsins B, H, K, L, and S, as well as calpain. wikipedia.orgnih.govabcam.comnih.gov The high efficacy of these inhibitors is reflected in their low IC₅₀ values and rapid inactivation rates. abcam.comnih.gov

The specificity of these inhibitors can be modulated by altering the peptide portion of the molecule to better fit the substrate-binding pockets of different proteases. nih.gov For example, the derivative CA-074 is a highly selective inhibitor of cathepsin B, while other analogues have been developed to target cathepsin L or cathepsin X. nih.govresearchgate.net This highlights the versatility of the this compound scaffold in developing targeted therapeutic and research agents. nih.gov

| Inhibitor | Target Enzyme | Inhibition Metric | Value |

| E-64 | Cathepsin K | IC₅₀ | 1.4 nM |

| E-64 | Cathepsin L | IC₅₀ | 2.5 nM |

| E-64 | Cathepsin S | IC₅₀ | 4.1 nM |

| E-64 | Cathepsin B | k₂/Kᵢ | 360,000 M⁻¹s⁻¹ |

| E-64 | Cathepsin H | k₂/Kᵢ | 100,000 M⁻¹s⁻¹ |

| E-64 | Cathepsin L | k₂/Kᵢ | 1,400,000 M⁻¹s⁻¹ |

| nPrNH-(2S,3S)-tEps-Ile-OH | Cathepsin X | kᵢₙₐ꜀ₜ/Kᵢ | 225 M⁻¹s⁻¹ |

Data sourced from references abcam.comresearchgate.netsemanticscholar.org.

The mechanism of inhibition is a classic example of irreversible, active-site-directed covalent modification. wikipedia.org The process is initiated by the binding of the inhibitor to the enzyme's active site, guided by interactions between the inhibitor's peptide component and the enzyme's subsites. nih.gov The catalytic cysteine residue (Cys25 in papain) in the enzyme's active site, present as a highly nucleophilic thiolate ion, performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. wikipedia.orgplos.org

This attack results in the opening of the strained three-membered ring and the formation of a stable thioether bond between the inhibitor and the enzyme. plos.org This covalent linkage permanently blocks the active site, rendering the enzyme inactive. nih.gov X-ray crystallography studies of enzyme-inhibitor complexes have confirmed this mechanism, showing the covalent attachment and the specific orientation of the inhibitor within the active site cleft. nih.gov The stereochemistry of the (2S,3S) epoxide is critical for the proper orientation and subsequent reaction with the active site cysteine. semanticscholar.org

Investigation of Biosynthetic Pathways and Metabolic Roles (e.g., E-64 Biosynthesis)

The core this compound structure is a natural product. ontosight.ai Its biosynthesis has been elucidated as the initial step in the pathway leading to the well-known inhibitor E-64 in fungi like Aspergillus japonicus. wikipedia.orgbiorxiv.org This pathway is notable as it does not rely on nonribosomal peptide synthetase (NRPS) machinery, which is common for many fungal peptidyl natural products. biorxiv.orgresearchgate.net

The biosynthesis begins with the direct epoxidation of a primary metabolite, fumaric acid. biorxiv.orgbiorxiv.org This reaction is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase, which stereoselectively produces the (2S,3S)-trans-epoxysuccinic acid "warhead". researchgate.netbiorxiv.orgresearchgate.net

Following the creation of the epoxide core, the pathway proceeds with two subsequent amide bond formations catalyzed by distinct enzymes: biorxiv.orgbiorxiv.orgresearchgate.net

An ATP-grasp enzyme catalyzes the condensation of (2S,3S)-trans-epoxysuccinic acid with an L-amino acid, typically L-leucine.

An amide bond synthetase (ABS) then attaches an amine, such as agmatine, to the intermediate, completing the synthesis of E-64.

This enzymatic pathway highlights a conserved strategy in fungi for producing potent, biologically active small molecules. researchgate.netbiorxiv.org

Exploration of Biological Activities beyond Mammalian Clinical Models (e.g., Plant Growth Regulation, Antidote Activity, Antiparasitic Activity)

While the effects of this compound derivatives are extensively studied in the context of mammalian enzymes, their biological activities extend to other domains, most notably as antiparasitic agents. Information regarding their roles in plant growth regulation or as antidotes is not widely documented in scientific literature.

The antiparasitic activity stems from the same mechanism of cysteine protease inhibition, as these enzymes are crucial for the survival, growth, and pathogenesis of many parasites. plos.orgplu.mx

Giardia lamblia : The inhibitor E-64 has been shown to be effective against this intestinal protozoan. It completely fails excystation (the emergence of trophozoites from cysts) in 90% of cysts in vitro. researchgate.netpopline.org Furthermore, E-64 inhibits the growth, adherence, and viability of Giardia trophozoites, with concentrations of 100 µM causing a marked detachment of the parasites, which is crucial for preventing colonization of the host intestine. plu.mxnih.gov

Plasmodium falciparum : Cysteine proteases, such as falcipains, are essential for the malaria parasite, primarily for degrading host hemoglobin to obtain amino acids. nih.govmedium.com Treatment of the parasite with E-64 or its derivatives blocks hemoglobin digestion, inhibits schizont production, and interferes with merozoite release. nih.govpnas.org E-64 is active against P. falciparum with an IC₅₀ value of 836 nM. caymanchem.com

Filarial Parasites : In the filarial parasite Setaria cervi, inhibition of cathepsin B by E-64 leads to parasite death. plos.org The mechanism involves the generation of oxidative stress and the induction of a mitochondrial-mediated apoptotic-like event in the parasite. plos.org

These findings underscore the potential of targeting cysteine proteases with inhibitors based on the this compound scaffold as a broad-spectrum antiparasitic strategy.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Investigations through Computational Methods

While specific and extensive computational Structure-Activity Relationship (SAR) studies on a broad series of analogs of (2S,3S)-oxirane-2,3-dicarboxylic acid are not widely documented in publicly available literature, the principles of SAR can be applied to understand the key features of this molecule. The structural components of this compound, namely the epoxide ring and the two carboxylic acid groups, are crucial for its chemical reactivity and potential biological interactions.

Computational SAR studies for similar compounds, such as inhibitors of soluble epoxide hydrolase, have demonstrated the importance of the epoxide moiety and the influence of adjacent functional groups on inhibitory potency. For this compound, the dicarboxylic acid groups are expected to play a significant role in its interaction with biological targets, likely through the formation of hydrogen bonds or salt bridges with amino acid residues in a protein's active site. The stereochemistry of the molecule is also a critical determinant of its activity, as the specific spatial arrangement of the functional groups will dictate the precise fit and orientation within a binding pocket.

A hypothetical computational SAR study would likely involve the systematic modification of the this compound scaffold. This could include altering the stereochemistry of the chiral centers, modifying the carboxylic acid groups to esters or amides, and introducing various substituents on the oxirane ring. By calculating the binding affinities of these analogs to a target protein, a quantitative SAR (QSAR) model could be developed to correlate structural features with biological activity.

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking can provide insights into its potential binding modes with various enzymes.

A notable example involves the crystal structure of Mycobacterium tuberculosis isocitrate lyase (ICL) in complex with (2R,3S)-oxirane-2,3-dicarboxylic acid (a stereoisomer of the title compound), available in the Protein Data Bank (PDB ID: 6WSI). Although this is a different stereoisomer, docking studies with the (2S,3S) form could be performed using this crystal structure to predict and compare their binding interactions. Such studies would likely reveal key interactions between the carboxylic acid groups of the ligand and polar residues in the active site of the enzyme, as well as potential interactions involving the epoxide oxygen.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is prepared by adding hydrogen atoms and assigning partial charges. The ligand, this compound, is also prepared with an appropriate protonation state for its carboxylic acid groups. A docking algorithm is then used to explore various possible conformations and orientations of the ligand within the active site of the protein, and a scoring function is employed to estimate the binding affinity for each pose. The results of such a study could guide the design of more potent and selective inhibitors.

Table 1: Hypothetical Molecular Docking Parameters for this compound with Isocitrate Lyase (based on PDB: 6WSI)

| Parameter | Value/Method |

|---|---|

| Target Protein | Mycobacterium tuberculosis Isocitrate Lyase |

| PDB ID | 6WSI |

| Ligand | This compound |

| Docking Software | AutoDock Vina, Glide, or similar |

| Scoring Function | Vina Score, GlideScore, or similar |

| Search Algorithm | Lamarckian Genetic Algorithm or similar |

| Grid Box Dimensions | Centered on the active site of the protein |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational preferences, flexibility, and interactions with its environment, such as in aqueous solution.

Due to its small and rigid three-membered epoxide ring, this compound is expected to have limited conformational flexibility. The primary degrees of freedom would be the rotation around the C-C single bonds connecting the carboxylic acid groups to the oxirane ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations.

An MD simulation of this compound in a water box would involve placing the molecule in a periodic box filled with water molecules and then solving Newton's equations of motion for the system. The trajectory generated from the simulation would provide detailed information about the solvent-solute interactions, including the formation and dynamics of hydrogen bonds between the carboxylic acid groups and water molecules. Furthermore, by analyzing the trajectory, one could calculate various structural and dynamic properties, such as radial distribution functions and diffusion coefficients, to understand how the molecule behaves in an aqueous environment.

Quantum Mechanical (QM) Studies on Reactivity, Electronic Structure, and Conformational Energetics

Quantum mechanical (QM) calculations are essential for understanding the electronic structure and reactivity of molecules at the atomic level. For this compound, QM methods such as Density Functional Theory (DFT) can be used to investigate its geometric parameters, electronic properties, and the energetics of its chemical reactions.

The epoxide ring in this compound is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and ring-opening reactions. QM calculations can model these reactions to determine the activation energies and reaction mechanisms. For example, the ring-opening of the epoxide by a nucleophile can proceed via either an SN1 or SN2-like mechanism, and QM studies can elucidate the factors that favor one pathway over the other, such as the nature of the nucleophile and the reaction conditions. libretexts.org

Furthermore, QM calculations can provide a detailed picture of the electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are involved in chemical reactions. The calculated electrostatic potential map can also reveal the electron-rich and electron-poor regions of the molecule, which is useful for predicting how it will interact with other molecules.

Table 2: Computationally Derived Properties of this compound

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 87.13 Ų |

| LogP | -1.077 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Data sourced from chemical supplier databases.

Development and Refinement of Pharmacophore Models based on Chemical Interactions

A pharmacophore model is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound, a pharmacophore model could be developed to guide the discovery of new molecules with similar biological activity.

Based on the structure of this compound, a ligand-based pharmacophore model would likely include features such as hydrogen bond acceptors (from the carbonyl and epoxide oxygens), hydrogen bond donors (from the carboxylic acid hydroxyl groups), and negative ionizable features (from the deprotonated carboxylic acid groups at physiological pH). The spatial arrangement of these features would be defined by the rigid geometry of the oxirane ring and the relative orientations of the carboxylic acid groups.

Such a pharmacophore model could be used as a 3D query to screen large chemical databases for compounds that match the defined features. The identified hits would then be potential candidates for further investigation as molecules with similar biological activity to this compound. The model could also be refined by incorporating information from known active and inactive analogs to improve its predictive power. For instance, pharmacophore models have been successfully used to identify inhibitors of cysteine proteases, a class of enzymes that can be targeted by epoxide-containing compounds. nih.govnih.gov

Computational Investigation of Potential Metabolic Pathways

In silico methods for predicting the metabolic fate of small molecules are becoming increasingly important in drug discovery and development. For this compound, computational tools can be used to predict its potential metabolic pathways. mdpi.com

The metabolism of xenobiotics in the body is primarily carried out by enzymes such as the cytochrome P450 family. Computational models that predict the sites of metabolism (SOMs) on a molecule can be used to identify the atoms most likely to be modified by these enzymes. For this compound, the epoxide ring itself is a reactive functional group that could be a target for enzymatic hydrolysis by epoxide hydrolases, leading to the formation of a diol.

Other potential metabolic transformations could include conjugation reactions, such as glucuronidation or sulfation of the carboxylic acid groups. A variety of software tools and online platforms are available that use rule-based systems or machine learning models to predict the metabolites of a given compound. These tools can provide a list of potential metabolites and the enzymes responsible for their formation, which can then be used to guide experimental metabolism studies. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency, Stereoselectivity, and Atom Economy

The synthesis of enantiomerically pure compounds like (2S,3S)-oxirane-2,3-dicarboxylic acid is a central challenge in modern chemistry. ontosight.ai Future research is intensely focused on moving beyond classical synthetic methods towards more sophisticated and sustainable approaches.

Advanced Chemical Catalysis: Alongside biocatalysis, developments in asymmetric chemical catalysis continue to offer promising routes. This includes the asymmetric epoxidation of electron-deficient double bonds (like fumaric acid or its derivatives) using chiral catalysts. wikipedia.orgwikipedia.org Peptide-based catalysts are being explored to mimic enzymatic activity, using amino acids like aspartic acid to form transient per-acids that deliver oxygen with high stereocontrol. nih.gov The goal of these novel routes is to achieve high yields and enantiomeric excess (>99% ee) while maximizing atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

| Synthesis Approach | Key Features | Potential Advantages |

| Biocatalysis (e.g., Monooxygenase) | Direct enzymatic epoxidation of a C=C bond. | High stereoselectivity, mild reaction conditions, green solvent (water). |

| Kinetic Resolution (e.g., Epoxide Hydrolase) | Selective enzymatic hydrolysis of one enantiomer from a racemic mixture. | Access to highly pure enantiomers of both epoxide and diol. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Utilizes the strengths of both methodologies for an optimized process. researchgate.net |

| Asymmetric Chemical Catalysis | Use of chiral metal complexes or organocatalysts. | High turnover, tunable catalysts, broad substrate scope. nih.gov |

Exploration of New Biological Targets and Uncharacterized Enzymatic Pathways

While its role in nature is not as extensively documented as its non-epoxidized counterpart, tartaric acid, this compound is proving to be a highly valuable molecule for exploring biological systems.

Probing Human Cysteine Cathepsins: Research has identified this compound as a "privileged platform" for designing chemical probes to study human cysteine cathepsins. nih.gov These proteases are involved in a wide array of physiological and pathological processes, including immune response and cancer progression. The epoxide ring acts as an electrophilic "warhead" that can covalently bind to the active site of these enzymes. By attaching various recognition elements to the dicarboxylic acid scaffold, researchers can create highly selective probes that can target individual cathepsins, allowing their activity to be monitored within complex cellular environments. nih.gov

Enzyme Inhibition and Pathway Discovery: The compound is a known substrate for the enzyme trans-epoxysuccinate hydrolase, which converts it to meso-tartrate (B1217512) as part of the glyoxylate (B1226380) and dicarboxylate metabolism pathway. wikipedia.org Future work will likely focus on discovering and characterizing other enzymes that interact with this epoxide. Furthermore, its structural similarity to other biologically active molecules suggests its potential as a core scaffold for developing enzyme inhibitors. For example, soluble epoxide hydrolase (sEH) is a major therapeutic target for treating inflammation and cardiovascular diseases. mdpi.com Derivatives of this compound could be synthesized and screened as potential sEH inhibitors, exploring a new therapeutic application for this structural class. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition from a laboratory curiosity to a widely used chemical building block, the production of this compound must be scalable, safe, and efficient. Flow chemistry and automated synthesis are key enabling technologies in this pursuit.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, as opposed to traditional batch methods, offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. acs.org A multistep synthesis of the compound, perhaps involving an epoxidation followed by a purification step, could be "telescoped" into a single, uninterrupted flow process. rsc.org This approach reduces manual handling, minimizes waste, and can lead to higher purity products. Biocatalytic reactions, such as those using immobilized enzymes in a packed-bed reactor, are particularly well-suited for flow systems, allowing for catalyst reuse and continuous production over long periods. mdpi.com

Automated Synthesis Platforms: The synthesis of derivatives can be accelerated through automated platforms. These systems can perform multi-step synthetic sequences, including coupling reactions to the carboxylic acid groups, purification, and analysis, with minimal human intervention. sigmaaldrich.comresearchgate.net This allows for the rapid creation of libraries of compounds based on the this compound scaffold, which can then be screened for biological activity or material properties.

Application of Advanced Spectroscopic Characterization Techniques for Real-time Monitoring

The synthesis of a chiral molecule requires precise control over stereochemistry. Traditional methods for monitoring these reactions, such as chiral chromatography, are often performed "off-line," requiring samples to be taken, quenched, and analyzed separately. This introduces time delays and provides only discrete snapshots of the reaction's progress.

Emerging research is focused on the application of advanced spectroscopic techniques for in situ, real-time monitoring.

Vibrational Spectroscopy: Techniques like Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can be used with fiber-optic probes inserted directly into the reactor. mdpi.com These methods can monitor the concentration of reactants and products in real-time by detecting their unique vibrational frequencies, providing immediate feedback on reaction kinetics and conversion.

Advanced Mass Spectrometry: Direct ionization techniques, such as Probe Electrospray Ionization (PESI), allow for the rapid analysis of reaction mixtures with minimal sample preparation. This enables real-time tracking of intermediates and byproducts, helping to optimize reaction conditions quickly. shimadzu.com

Chirality-Specific Techniques: A frontier in this area is the development of methods that can monitor stereochemistry in real time. One novel approach utilizes the chirality-induced spin selectivity (CISS) effect, where the chirality of a single molecule influences its electron spin transport properties. By measuring these properties, it is possible to directly observe changes in a molecule's stereochemistry as a reaction occurs. nih.govresearchgate.net

Exploration of Applications in Supramolecular Chemistry and Nanotechnology

The defined three-dimensional structure of this compound makes it an ideal building block, or "tecton," for constructing highly ordered materials.

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are dictated by its components. Using a single-enantiomer ligand like this compound enforces chirality on the resulting framework. universityofgalway.ie This is of great interest for applications in asymmetric catalysis (where the MOF itself acts as a chiral catalyst), enantioselective separations (for separating racemic mixtures), and sensing. The dicarboxylic acid groups provide strong coordination sites for metal ions, while the rigid oxirane backbone ensures a well-defined geometry. google.comresearchgate.net

Supramolecular Assemblies: Beyond MOFs, the compound can be used to direct the assembly of other supramolecular structures through hydrogen bonding and other non-covalent interactions. Studies on the related molecule, tartaric acid, have shown that using a single enantiomer versus a racemic mixture leads to fundamentally different crystal packing and supramolecular arrangements. iucr.orgiucr.orgnih.gov this compound offers the same potential for chiral control, with the added feature of the epoxide ring, which can serve as a reactive site for post-assembly modification, allowing for the creation of dynamic or functional materials.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are a guiding force in modern chemical research, and the lifecycle of this compound is an area ripe for innovation.

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. Research into converting biomass, such as cellulose-derived platform chemicals, into dicarboxylic acids is a promising avenue. rsc.org Developing a synthetic pathway that begins from a renewable source would significantly improve the compound's environmental footprint.

Benign Solvents and Catalysts: Biocatalytic syntheses often use water as a solvent, eliminating the need for volatile organic compounds. annualreviews.orgnih.gov The enzymes themselves are biodegradable catalysts. In chemical synthesis, the focus is on replacing toxic heavy metal catalysts with more benign alternatives and using greener solvents.

Energy Efficiency and Waste Reduction: Flow chemistry contributes significantly to sustainability by enabling better temperature control, reducing reaction times, and often increasing yields, which collectively lower energy consumption and waste generation. acs.org Designing synthetic routes with high atom economy is a core principle that minimizes the production of unused byproducts.

By integrating these sustainable practices, the synthesis and application of this compound can be aligned with the environmental and economic demands of the 21st century.

Q & A

Q. Safety and Handling

- Storage: Anhydrous conditions at –20°C, away from bases or metals .

- PPE: Gloves and goggles mandatory; use fume hoods due to dust irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.